molecular formula C13H14O2 B182758 5-(4-Methylphenyl)cyclohexane-1,3-dione CAS No. 61888-37-7

5-(4-Methylphenyl)cyclohexane-1,3-dione

Cat. No. B182758
CAS RN: 61888-37-7
M. Wt: 202.25 g/mol
InChI Key: NFJVIBUOAMVFME-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is a derivative of cyclohexane-1,3-dione .


Molecular Structure Analysis

The molecular structure of 5-(4-Methylphenyl)cyclohexane-1,3-dione contains a total of 30 bonds; 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 ketones (aliphatic) .


Physical And Chemical Properties Analysis

The melting point of 5-(4-Methylphenyl)cyclohexane-1,3-dione is 176-179°C .

Scientific Research Applications

  • Stabilizer in Propellants : 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a closely related compound, has been used as a stabilizer for double-base propellant, showing good results in stability tests (Soliman & El-damaty, 1984).

  • Synthesis of Multicomponent Compounds : A derivative of cyclohexane-1,3-dione was synthesized via a multicomponent reaction involving Aldol–Michael addition reactions, demonstrating its utility in creating complex molecular structures (Barakat et al., 2016).

  • Intermediate for Spiro Compounds : Michael 1:1 adducts synthesized from cyclohexane-1,3-dione derivatives are considered intermediates for spiro compounds, which can be achieved effectively through intramolecular cyclization (Hossain et al., 2020).

  • Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives are key precursors for synthesizing a plethora of biologically active compounds, including herbicides, pesticides, and pharmaceuticals (Sharma et al., 2021).

  • Development of Anticancer Compounds : Cyclohexane-1,3-dione has been used as a template to develop new anticancer compounds, with several derivatives showing high cytotoxicity against cancer cell lines (Shaaban et al., 2014).

  • Synthesis of N-Confused Porphyrin Derivatives : Derivatives of cyclohexane-1,3-dione were used in the synthesis of N-confused porphyrin derivatives, showcasing its role in complex organic synthesis (Li et al., 2011).

  • Synthesis of Oxygen-Containing Heterocycles : Cyclohexan-1,3-dione derivatives facilitate the synthesis of six-membered oxygen heterocycles, important in the construction of natural products and bioactive molecules (Sharma et al., 2020).

  • Building Block for Organic Synthesis : Compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione are used as highly functionalized reactive intermediates for synthesizing organic and heterocyclic compounds (Fadeyi & Okoro, 2008).

properties

IUPAC Name

5-(4-methylphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJVIBUOAMVFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341886
Record name 5-(4-Methylphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61888-37-7
Record name 5-(4-Methylphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-p-tolyl-but-3-en-2-one stage 1 (4.8 g, 30.0 mmol), following the procedure describing the synthesis of 5-(2-methoxy-phenyl)-cyclohexane-1,3-dione (example 1/a stage 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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